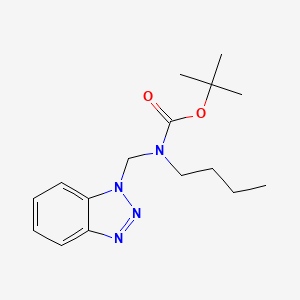![molecular formula C13H18N4O3 B2821511 4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine CAS No. 2034251-58-4](/img/structure/B2821511.png)
4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuromuscular Blocking Effects
Research has explored the neuromuscular blocking properties of morpholino derivatives, such as Org 9426, highlighting its potential for anesthesia. Org 9426, identified as a less potent but faster-acting agent compared to vecuronium, offers promising intubation conditions with a similar duration of action and recovery index, with no noted side effects in its evaluation (Wierda et al., 1990).
Antioxidant Supplements
Pyrroloquinoline quinone (PQQ), closely related in structure and function to morpholino compounds, has been shown to improve cognitive function and increase cerebral blood flow and oxygen metabolism in the prefrontal cortex. This research suggests the potential for morpholino compounds in enhancing cognitive functions through improved blood flow and oxygen metabolism (Nakano et al., 2016).
Metabolic and Disposition Studies
Studies on morpholino compounds, such as BMS-690514 and pyrotinib, provide insights into their metabolism and disposition in humans, highlighting their extensive metabolism and potential therapeutic applications. These studies offer a foundation for understanding the pharmacokinetics and pharmacodynamics of morpholino derivatives in clinical settings (Christopher et al., 2010; Meng et al., 2018).
Environmental Exposure Studies
Research into environmental exposure to organophosphorus and pyrethroid pesticides has indicated potential health impacts, which may inform the understanding of morpholino compounds' environmental presence and their effects on human health (Babina et al., 2012).
Pharmacokinetics in Special Populations
Investigations into the pharmacokinetics of drugs like doxapram in patients with renal failure and hypothyroidism have implications for the use and dosing of morpholino compounds in populations with special considerations (Baker et al., 1981).
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds, n-(pyridin-2-yl)amides, were formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds, such as indole derivatives, have shown significant biological activities .
Action Environment
It’s worth noting that the synthesis of similar compounds, n-(pyridin-2-yl)amides, was performed in toluene via c–c bond cleavage promoted by i2 and tbhp .
Properties
IUPAC Name |
morpholin-4-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-2-11(10-17)20-12-14-3-1-4-15-12/h1,3-4,11H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKFBBDDSRKNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
![(5E)-2-[(2,2-dimethoxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2821430.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)



![2-methyl-3-phenyl-N-(1-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2821438.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2821443.png)


![5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine](/img/structure/B2821448.png)
![N-(3-methyl-4-{[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B2821449.png)

![5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2821451.png)
